
3-(4-Methoxynaphthalen-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxynaphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-(4-Methoxynaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase 1C3, an enzyme involved in the metabolism of steroids and other compounds. This inhibition can affect various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxynaphthalen-1-yl)propanoic acid: Similar in structure but with a shorter carbon chain.
3-(4-Methylnaphthalen-1-yl)propanoic acid: Similar but with a methyl group instead of a methoxy group.
Butanoic acid: A simpler compound without the naphthalene ring.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)butanoic acid is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
3-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(9-15(16)17)11-7-8-14(18-2)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Clé InChI |
ASYQUOSTEGRBKC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


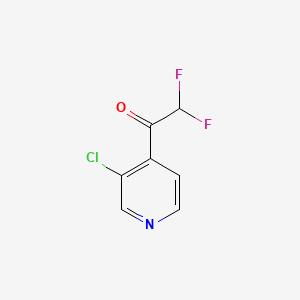
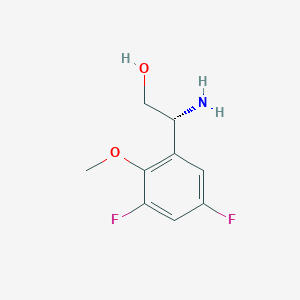
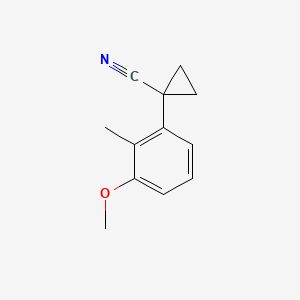
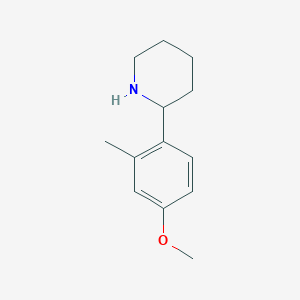




![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)


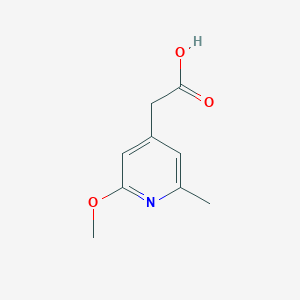
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

